Cas no 1200-14-2 (4-Butylbenzaldehyde)

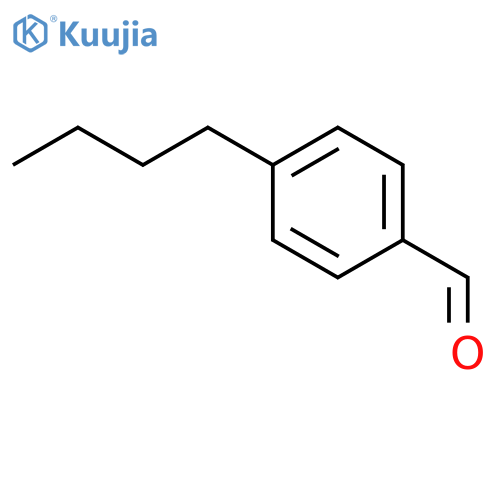

4-Butylbenzaldehyde structure

商品名:4-Butylbenzaldehyde

4-Butylbenzaldehyde 化学的及び物理的性質

名前と識別子

-

- 4-Butylbenzaldehyde

- 4-n-Butylbenzaldehyde

- p-Butylbenzaldehyde

- BENZALDEHYDE, P-BUTYL-

- 1200-14-2

- A804413

- UNII-SX6J8M5Z5H

- AS-57770

- p-butyl-benzaldehyde, h

- FT-0619163

- MFCD00040751

- BDBM85653

- AKOS009158600

- J-004241

- D86806

- ARIREUPIXAKDAY-UHFFFAOYSA-

- Z385369906

- SCHEMBL219423

- CHEMBL242748

- EINECS 214-851-2

- 4-Butylbenzaldehyde, 90%

- butylbenzaldehyde

- SX6J8M5Z5H

- InChI=1/C11H14O/c1-2-3-4-10-5-7-11(9-12)8-6-10/h5-9H,2-4H2,1H3

- DTXSID0061616

- p-n-Butylbenzaldehyde

- 4-butylbenzaldehyd

- B1014

- NS00023899

- 4-butyl-benzaldehyde

- Benzaldehyde, 4-butyl-

- EN300-200684

- DB-041518

-

- MDL: MFCD00040751

- インチ: InChI=1S/C11H14O/c1-2-3-4-10-5-7-11(9-12)8-6-10/h5-9H,2-4H2,1H3

- InChIKey: ARIREUPIXAKDAY-UHFFFAOYSA-N

- ほほえんだ: CCCCC1=CC=C(C=C1)C=O

- BRN: 2208267

計算された属性

- せいみつぶんしりょう: 162.10400

- どういたいしつりょう: 162.104465

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 12

- 回転可能化学結合数: 4

- 複雑さ: 123

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 4

- 疎水性パラメータ計算基準値(XlogP): 何もない

- ひょうめんでんか: 0

- トポロジー分子極性表面積: 17.1

じっけんとくせい

- 色と性状: 黄色または無色の液体

- 密度みつど: 0.968 g/mL at 25 °C(lit.)

- ゆうかいてん: -43°C

- ふってん: 165°C/44mmHg(lit.)

- フラッシュポイント: 96-98°C/5mm

- 屈折率: n20/D 1.522(lit.)

- PSA: 17.07000

- LogP: 2.84170

- かんど: Air Sensitive

- ようかいせい: 水に溶けない

4-Butylbenzaldehyde セキュリティ情報

-

記号:

- シグナルワード:Warning

- 危害声明: H302-H315-H319-H335

- 警告文: P261-P305+P351+P338

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 22-36/37/38

- セキュリティの説明: S26-S36

-

危険物標識:

- セキュリティ用語:S24/25

- リスク用語:R22; R36/37/38

- TSCA:Yes

4-Butylbenzaldehyde 税関データ

- 税関コード:2912299000

- 税関データ:

中国税関コード:

2912299000概要:

291229900.他の酸素含有基を有さない他の環状アルデヒド。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:5.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、使用、テトラホルムアルデヒドの外観

要約:

291229900。他の酸素官能基を有さない他の環状アルデヒド。付加価値税:17.0%税金還付率:13.0%最恵国関税:5.5%. General tariff:30.0%

4-Butylbenzaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B701368-50mg |

4-Butylbenzaldehyde |

1200-14-2 | 50mg |

$ 65.00 | 2022-06-06 | ||

| abcr | AB179691-5 g |

4-n-Butylbenzaldehyde, 97%; . |

1200-14-2 | 97% | 5g |

€178.00 | 2023-06-23 | |

| Enamine | EN300-200684-0.5g |

4-butylbenzaldehyde |

1200-14-2 | 95% | 0.5g |

$24.0 | 2023-09-16 | |

| Enamine | EN300-200684-10.0g |

4-butylbenzaldehyde |

1200-14-2 | 95% | 10g |

$140.0 | 2023-05-31 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L13438-1g |

4-n-Butylbenzaldehyde, 97% |

1200-14-2 | 97% | 1g |

¥1723.00 | 2023-03-06 | |

| Alichem | A019143818-10g |

4-Butylbenzaldehyde |

1200-14-2 | 97% | 10g |

$247.50 | 2023-09-04 | |

| Apollo Scientific | OR936585-25g |

4-Butylbenzaldehyde |

1200-14-2 | 95% | 25g |

£828.00 | 2025-02-20 | |

| Enamine | EN300-200684-2.5g |

4-butylbenzaldehyde |

1200-14-2 | 95% | 2.5g |

$49.0 | 2023-09-16 | |

| Enamine | EN300-200684-1.0g |

4-butylbenzaldehyde |

1200-14-2 | 95% | 1g |

$30.0 | 2023-05-31 | |

| Enamine | EN300-200684-5g |

4-butylbenzaldehyde |

1200-14-2 | 95% | 5g |

$80.0 | 2023-09-16 |

4-Butylbenzaldehyde 関連文献

-

Shinji Ando,Daisuke Kumaki,Jun-ichi Nishida,Hirokazu Tada,Youji Inoue,Shizuo Tokito,Yoshiro Yamashita J. Mater. Chem. 2007 17 553

-

Charles Chamchoumis,Pierre G. Potvin p-Tolyl-22′:6′2″-terpyridine. Charles Chamchoumis Pierre G. Potvin J. Chem. Res. (S) 1998 180

-

3. LXXIII.—Studies on citrazinic acid. Part IW. J. Sell,T. H. Easterfield J. Chem. Soc. Trans. 1893 63 1035

-

Christopher J. Chapman,Christopher G. Frost,Mary F. Mahon ligands containing the hemi-labile sulfone moiety. Christopher J. Chapman Christopher G. Frost Mary F. Mahon Dalton Trans. 2006 2251

1200-14-2 (4-Butylbenzaldehyde) 関連製品

- 6853-57-2(p-Pentylbenzaldehyde)

- 103528-31-0(3-Propylbenzaldehyde)

- 37593-06-9(1-(4-Decylphenyl)ethan-1-one)

- 49763-66-8(4-Octylbenzaldehyde)

- 84907-53-9(Benzaldehyde, 4,4'-(1,2-ethenediyl)bis-)

- 28785-06-0(4-N-Propylbenzaldehyde)

- 37920-25-5(4'-Butylacetophenone)

- 37593-02-5(4'-Pentylacetophenone)

- 10541-56-7(4'-Octylacetophenone)

- 37592-72-6(1-(4-Hexylphenyl)ethanone)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1200-14-2)4-Butylbenzaldehyde

清らかである:99%/99%

はかる:10g/25g

価格 ($):166.0/307.0